N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (synonyms: AGN-PC-0M2A0H, MolPort-003-571-741) is a pyridazinone-based acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-chlorophenyl substituent on the pyridazinone core . The compound’s molecular formula is inferred as C₁₉H₁₄ClN₃O₄ (molecular weight ≈ 383.8 g/mol), derived from structural analogs (e.g., ).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-13-3-1-12(2-4-13)15-6-8-19(25)23(22-15)10-18(24)21-14-5-7-16-17(9-14)27-11-26-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPMGLBYRCMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazinone-acetamide derivatives, where structural variations in substituents significantly influence physicochemical properties and synthetic accessibility. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Effects
- Substituent Impact :
- Electron-Withdrawing Groups (Cl, Br, I) : The target compound’s 4-chlorophenyl group enhances polarity compared to the methyl-substituted analog (). Halogens (Cl, Br, I) increase molecular weight and may improve binding interactions via halogen bonding .
- Lipophilicity : The methyl group in ’s compound raises logP (3.27) compared to the chloro analog (estimated logP ~2.8–3.0), suggesting better membrane permeability for the methyl derivative .
- Steric Effects : Bulkier substituents (e.g., methylthio-benzyl in 8a/8b) reduce synthetic yields (10–46%), likely due to steric hindrance during coupling reactions .
Research Implications and Limitations
While structural data and synthetic methods for analogs are well-documented (e.g., ), pharmacological profiles (e.g., target affinity, toxicity) for the target compound remain uncharacterized in the provided evidence. Further studies should prioritize:
- Biological Screening: Evaluation against targets commonly associated with pyridazinones (e.g., phosphodiesterases, kinases).
- SAR Analysis : Systematic exploration of substituent effects on activity and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
